1-Ethenyl-2,4-dimethoxybenzene
Overview
Description
1-Ethenyl-2,4-dimethoxybenzene, also known as 4-ethenyl-1,2-dimethoxybenzene, is an organic compound with the molecular formula C10H12O2. It is a derivative of benzene, where two methoxy groups and an ethenyl group are substituted on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,4-dimethoxybenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an ethenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces ethyl-substituted derivatives.
Substitution: Produces various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethenyl-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 1-ethenyl-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the ethenyl group acts as an electron-donating group, stabilizing the intermediate carbocation.
Oxidation and Reduction: The ethenyl group can be oxidized or reduced, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Ethenyl-2,4-dimethoxybenzene can be compared with other similar compounds such as:
1,2-Dimethoxybenzene: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
4-Ethyl-1,2-dimethoxybenzene: Contains an ethyl group instead of an ethenyl group, affecting its reactivity and applications.
3,4-Dimethoxystyrene: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
1-ethenyl-2,4-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h4-7H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVCDAPMWHFKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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